(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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Overview
Description
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a synthetic organic compound It features a piperidine ring substituted with dimethyl groups and a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and oxadiazole precursors.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural features.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Receptor Binding Studies: Used to investigate binding affinities and mechanisms of action of various receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceutical Manufacturing: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and oxadiazole moiety are crucial for binding affinity and specificity. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride: Similar structure but with a thiadiazole ring instead of an oxadiazole.
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-triazol-2-yl)piperidine hydrochloride: Contains a triazole ring, offering different chemical properties.
Uniqueness
Structural Features: The presence of both the piperidine ring and the oxadiazole moiety provides unique chemical and biological properties.
Reactivity: The specific arrangement of functional groups allows for diverse chemical reactions and applications.
Applications: Its potential in various fields, from medicinal chemistry to industrial applications, highlights its versatility.
This detailed overview provides a comprehensive understanding of (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylpiperidin-4-yl]-5-methyl-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10;/h6-7,9,11H,4-5H2,1-3H3;1H/t6-,7+,9?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBRMQXTUSVTCR-URFCNKPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C2=NN=C(O2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C2=NN=C(O2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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